4-[(4-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
The synthesis of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthyl group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Attachment of the 4-methylphenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions where the sulfanyl group is introduced.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other pyrazolopyrazine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its CDK2 inhibitory activity.
The uniqueness of 4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H19N3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C24H19N3S/c1-17-9-11-18(12-10-17)16-28-24-23-15-22(26-27(23)14-13-25-24)21-8-4-6-19-5-2-3-7-20(19)21/h2-15H,16H2,1H3 |
InChI Key |
LPPMPNKTOFZKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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